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Compound of Interest

Compound Name: Pentadecan-8-ol

Cat. No.: B157577

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecan-8-ol (C1sH320) is a secondary fatty alcohol with a range of potential applications,
including in the formulation of cosmetics and pharmaceuticals, and as a research tool for
studying cell membrane dynamics.[1] Its amphiphilic nature, consisting of a long hydrophobic
carbon chain and a hydrophilic hydroxyl group, allows it to interact with biological membranes,
where it may influence fluidity and permeability.[1] Furthermore, long-chain fatty alcohols like
Pentadecan-8-ol have demonstrated antimicrobial properties, suggesting their potential as
active ingredients or excipients in various formulations.[1]

Accurate and robust analytical methods are essential for the quality control, characterization,
and mechanistic studies of Pentadecan-8-ol. This document provides detailed application
notes and protocols for the characterization of Pentadecan-8-ol using several key analytical
techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance
(NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties of Pentadecan-8-ol

A summary of the key physicochemical properties of Pentadecan-8-ol is presented in the table
below. This information is crucial for sample handling, method development, and data
interpretation.
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Property Value Source
Molecular Formula Cis5H320 [1]
Molecular Weight 228.41 g/mol [1]

CAS Number 1653-35-6 [1]
Boiling Point 290.2 °C at 760 mmHg ChemSrc
Density 0.833 g/cm3 ChemSrc
Flash Point 114.7 °C ChemSrc
LogP 5.068 ChemSrc
Topological Polar Surface Area  20.2 A2 [1]

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile
and semi-volatile compounds like Pentadecan-8-ol. Due to its relatively high boiling point,
derivatization is often employed to increase its volatility and improve chromatographic peak
shape.

Experimental Protocol

a) Sample Preparation and Derivatization (TMS Derivatization)

o Sample Preparation: Accurately weigh 1-5 mg of Pentadecan-8-ol into a clean, dry glass
vial.

¢ Dissolution: Dissolve the sample in 500 pL of a suitable solvent such as pyridine or N,N-
dimethylformamide.

o Derivatization: Add 100 pL of a trimethylsilyl (TMS) derivatizing agent, such as N,O-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
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» Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete

derivatization of the hydroxyl group to a TMS ether.

e Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS

system.

b) GC-MS Instrumentation and Conditions

Parameter Recommended Setting

GC System Agilent 7890B or equivalent

MS System Agilent 5977A or equivalent

Column HP-5ms (30 m x 0.25 mm, 0.25 pum film

thickness) or similar non-polar capillary column

Injection Volume

1puL

Injector Temperature

280 °C

Injection Mode

Split (split ratio 20:1)

Carrier Gas

Helium at a constant flow of 1.0 mL/min

Oven Temperature Program

Initial temperature of 100 °C, hold for 2 min,
ramp at 10 °C/min to 280 °C, hold for 10 min

Transfer Line Temperature 280 °C
lon Source Temperature 230 °C
Quadrupole Temperature 150 °C

lonization Energy

70 eV (Electron Impact - EI)

Mass Scan Range

m/z 40-500

Data Presentation: Mass Spectrometry

The mass spectrum of Pentadecan-8-ol is characterized by specific fragmentation patterns.
While the molecular ion peak (M+) at m/z 228 may be weak or absent, characteristic fragment
ions are observed.
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m/z Value Interpretation

213 [M-CHs]*

199 [M-CzHs]*

129 Characteristic fragment
111 Characteristic fragment
69 Characteristic fragment

Note: The fragmentation pattern of the TMS-derivatized alcohol will be different and will show
characteristic ions for the TMS group (e.g., m/z 73).

Experimental Workflow: GC-MS Analysis

Sample Preparation GC-MS Analysis

Pentadecan-8-ol Sample }—»l Add Solvent H Add TMS Reagent }—»l Heat at 60-70°C H Inject into GC H Chromatographic Separation }—»l Electron Tonization }—»l Mass Detection } Data Acquisition & Analysis

Click to download full resolution via product page
Caption: Workflow for the GC-MS analysis of Pentadecan-8-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of
Pentadecan-8-ol, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol
a) Sample Preparation

o Sample Preparation: Dissolve 5-10 mg of Pentadecan-8-ol in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs).
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e Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur
pipette directly into a clean, dry 5 mm NMR tube.

« Internal Standard: For precise chemical shift referencing, a small amount of
tetramethylsilane (TMS) can be added as an internal standard (& 0.00 ppm).

b) NMR Instrumentation and Parameters

Parameter 'H NMR 3C NMR

Spectrometer Bruker Avance 400 MHz or Bruker Avance 100 MHz or
equivalent equivalent

Solvent CDClIs CDClIs

Temperature 298 K 298 K

Pulse Program zg30 zgpg30

Number of Scans 16 1024

Relaxation Delay 10s 20s

Spectral Width 12 ppm 220 ppm

Data Presentation: NMR Spectroscopy

The *H and 13C NMR spectra of Pentadecan-8-ol will exhibit characteristic signals
corresponding to the different chemical environments of the protons and carbons in the
molecule.

1H NMR Data (Predicted)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.6 m 1H H-8 (CH-OH)
~1.5 m 4H H-7, H-9
~1.2-1.4 br s 22H CH:z chain
~0.9 t 6H H-1, H-15 (CHs)
~1.6 S 1H OH
13C NMR Data (Predicted)
Chemical Shift (6, ppm) Assignment
~72 C-8 (CH-OH)
~37 C-7,C-9
~32 C-2,C-14
~29 C-3to C-6, C-10to C-13
~25 C-6, C-10
~22 C-1, C-15
~14 C-1, C-15 (CHs)

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental

conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule. For Pentadecan-8-ol, it is particularly useful for confirming the

presence of the hydroxyl (-OH) group.

Experimental Protocol
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a) Sample Preparation (KBr Pellet Method)

e Grinding: Grind 1-2 mg of Pentadecan-8-ol with approximately 100-200 mg of dry potassium
bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is
obtained.

» Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10
tons) to form a thin, transparent pellet.

e Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

b) FTIR Instrumentation and Parameters

Parameter Recommended Setting

Spectrometer PerkinElmer Spectrum Two or equivalent
Technique Transmission

Spectral Range 4000 - 400 cm~?

Resolution 4 cm-1

Number of Scans 16

A background spectrum of the empty sample
Background compartment or a pure KBr pellet should be

collected.

Data Presentation: FTIR Spectroscopy

The FTIR spectrum of Pentadecan-8-ol will display characteristic absorption bands.
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Wavenumber (cm~?) Vibration Functional Group
~3300 (broad) O-H stretch Alcohol (-OH)
~2920, ~2850 C-H stretch Alkane (-CHz, -CHs)
~1465 C-H bend Alkane (-CHz)
~1375 C-H bend Alkane (-CHs)
~1100 C-O stretch Secondary Alcohol

Biological Relevance and Potential Mechanism of
Action

Pentadecan-8-ol's amphiphilic structure allows it to insert into the phospholipid bilayer of cell
membranes. This interaction can disrupt the membrane's integrity and fluidity, which is a
proposed mechanism for its observed antimicrobial activity. By altering the membrane
properties, it may interfere with essential cellular processes such as transport and signaling.

Conceptual Diagram: Interaction with Cell Membrane

Caption: Proposed mechanism of Pentadecan-8-ol's antimicrobial activity.

Conclusion

The analytical methods described in these application notes provide a comprehensive
framework for the characterization of Pentadecan-8-ol. The combination of GC-MS, NMR, and
FTIR spectroscopy allows for the unambiguous identification, structural elucidation, and purity
assessment of this long-chain secondary alcohol. The provided protocols and data tables serve
as a valuable resource for researchers, scientists, and drug development professionals working

with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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